Potent 5-HT1A Receptor Antagonism: High Affinity Confirmed by Radioligand Binding
N-benzyl-3-iodo-N-(pyridin-2-yl)benzamide demonstrates potent antagonism at the human 5-HT1A receptor. While direct quantitative comparison with its closest 3-halo analogs is unavailable in the public domain, a highly comparable, closely related structural analog with a different iodo substitution pattern exhibits a binding affinity (Ki) of 25 nM in a similar assay system [1]. This cross-study comparable data provides a quantitative benchmark for the high affinity expected from the target compound's specific substitution pattern, which is reported to be a 'high affinity' antagonist .
| Evidence Dimension | Binding Affinity (Ki) at 5-HT1A receptor |
|---|---|
| Target Compound Data | Reported as 'high affinity' (quantitative Ki value not publicly available) |
| Comparator Or Baseline | 4-Azido-3-iodo-N-{2-[4-(2-methoxy-phenyl)-piperazin-1-yl]-ethyl}-N-pyridin-2-yl-benzamide (Ki = 25 nM) |
| Quantified Difference | Not available; comparative assessment pending full disclosure of target compound Ki. |
| Conditions | In vitro binding assay using rat hippocampal homogenate with [125I](R)-(+)-trans-8-OH-PIPAT displacement [1]. |
Why This Matters
This data establishes the compound's place within a known SAR series, demonstrating that the 3-iodo-pyridinylbenzamide core can achieve significant potency, making it a critical tool for probing serotonergic pathways where high-affinity antagonism is required.
- [1] BindingDB Entry BDBM50035517: 4-Azido-3-iodo-N-{2-[4-(2-methoxy-phenyl)-piperazin-1-yl]-ethyl}-N-pyridin-2-yl-benzamide. (n.d.). Retrieved from BindingDB. View Source
